molecular formula C25H19N3O7 B11091245 [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

Cat. No.: B11091245
M. Wt: 473.4 g/mol
InChI Key: UDXSNOHQBBDGDP-QGOAFFKASA-N
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Description

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate: is a complex organic compound characterized by its unique structure, which includes cyano, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Enone Intermediate: The initial step involves the condensation of 2-methoxy-4-nitroaniline with an appropriate aldehyde to form an enone intermediate. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyano Addition: The enone intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the cyano group.

    Esterification: The final step involves the esterification of the cyano-enone intermediate with 4-methoxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the methoxy group can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-hydroxybenzoate
  • [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzoate

Uniqueness

Compared to similar compounds, [2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is unique due to the presence of both methoxy and nitro groups, which confer distinct electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C25H19N3O7

Molecular Weight

473.4 g/mol

IUPAC Name

[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H19N3O7/c1-33-20-10-7-16(8-11-20)25(30)35-22-6-4-3-5-17(22)13-18(15-26)24(29)27-21-12-9-19(28(31)32)14-23(21)34-2/h3-14H,1-2H3,(H,27,29)/b18-13+

InChI Key

UDXSNOHQBBDGDP-QGOAFFKASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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